molecular formula C20H36N2O2 B13673825 (4R,4'R)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

(4R,4'R)-4,4'-Di(heptan-4-yl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

Cat. No.: B13673825
M. Wt: 336.5 g/mol
InChI Key: JCIONGJTAFCVIQ-ROUUACIJSA-N
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Description

(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is a synthetic organic compound characterized by its unique structure, which includes two heptan-4-yl groups and a tetrahydro-2,2’-bioxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable diol with a diacid chloride in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.

Industrial Production Methods

Industrial production of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R,4’R)-2,2’-(Propane-2,2-diyl)bis(5-(heptan-4-yl)-4-phenyl-4,5-dihydrooxazole)
  • Other tetrahydro-2,2’-bioxazole derivatives with different substituents.

Uniqueness

(4R,4’R)-4,4’-Di(heptan-4-yl)-4,4’,5,5’-tetrahydro-2,2’-bioxazole is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H36N2O2

Molecular Weight

336.5 g/mol

IUPAC Name

(4R)-4-heptan-4-yl-2-[(4R)-4-heptan-4-yl-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H36N2O2/c1-5-9-15(10-6-2)17-13-23-19(21-17)20-22-18(14-24-20)16(11-7-3)12-8-4/h15-18H,5-14H2,1-4H3/t17-,18-/m0/s1

InChI Key

JCIONGJTAFCVIQ-ROUUACIJSA-N

Isomeric SMILES

CCCC(CCC)[C@@H]1COC(=N1)C2=N[C@@H](CO2)C(CCC)CCC

Canonical SMILES

CCCC(CCC)C1COC(=N1)C2=NC(CO2)C(CCC)CCC

Origin of Product

United States

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